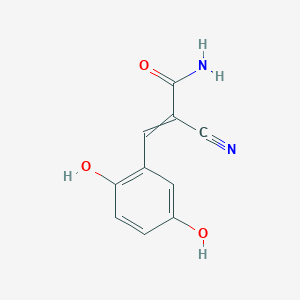
2-Propenamide, 2-cyano-3-(2,5-dihydroxyphenyl)-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenamide, 2-cyano-3-(2,5-dihydroxyphenyl)-, (E)- is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a propenamide group, a cyano group, and a dihydroxyphenyl group. The (E)- configuration indicates the specific geometric isomerism of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 2-cyano-3-(2,5-dihydroxyphenyl)-, (E)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,5-dihydroxybenzaldehyde with cyanoacetamide in the presence of a base, followed by the addition of an appropriate amide source. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, 2-cyano-3-(2,5-dihydroxyphenyl)-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The hydroxyl groups on the phenyl ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-Propenamide, 2-cyano-3-(2,5-dihydroxyphenyl)-, (E)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research into its potential therapeutic effects includes studies on its antioxidant and anti-inflammatory properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-Propenamide, 2-cyano-3-(2,5-dihydroxyphenyl)-, (E)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites on enzymes, inhibiting their activity. Additionally, its antioxidant properties enable it to scavenge free radicals, reducing oxidative stress in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Propenamide, 2-cyano-3-(3,4-dihydroxyphenyl)-, (E)-: Similar structure but with different hydroxyl group positions.
2-Propenamide, 2-cyano-3-(2,4-dihydroxyphenyl)-, (E)-: Another isomer with different hydroxyl group positions.
Uniqueness
2-Propenamide, 2-cyano-3-(2,5-dihydroxyphenyl)-, (E)- is unique due to its specific hydroxyl group positions, which influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
136206-65-0 |
|---|---|
Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
2-cyano-3-(2,5-dihydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C10H8N2O3/c11-5-7(10(12)15)3-6-4-8(13)1-2-9(6)14/h1-4,13-14H,(H2,12,15) |
InChI Key |
AEEPXYZNJPKDOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)C=C(C#N)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















